Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-
Description
The compound Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- (hereafter referred to as the target compound) is a phenolic derivative featuring a pyridine core substituted at positions 3 and 5. The 3-position connects to a para-substituted phenol, while the 5-position bears a [(3,4-dimethoxyphenyl)methyl]amino group. Its molecular formula is inferred as C₂₀H₂₁N₂O₃, with a molecular weight of 337.39 g/mol. Key structural features include:
- Phenol group: Provides acidity (pKa ~10) and hydrogen-donor capacity.
- 3,4-Dimethoxyphenyl substituent: Enhances lipophilicity and modulates electronic effects via methoxy groups.
Properties
CAS No. |
821784-17-2 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[5-[(3,4-dimethoxyphenyl)methylamino]pyridin-3-yl]phenol |
InChI |
InChI=1S/C20H20N2O3/c1-24-19-8-3-14(9-20(19)25-2)11-22-17-10-16(12-21-13-17)15-4-6-18(23)7-5-15/h3-10,12-13,22-23H,11H2,1-2H3 |
InChI Key |
LOXATRTYBQXOEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the 3,4-dimethoxyphenylmethylamine, which is then reacted with a pyridine derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Substituent Effects
Target Compound vs. Imine Derivatives
Compounds 8–13 in feature (3,4-dimethoxyphenyl)iminomethyl groups attached to phenolic rings. Key distinctions include:
- Core structure : The target compound uses a pyridine ring, whereas derivatives employ benzene rings with imine linkages (-CH=N-).
- Substituent positions: For example, compound 9 (C₁₆H₁₆N₂O₃) has a simpler para-phenol group, while the target compound’s pyridine introduces steric and electronic differences .
Target Compound vs. Analogs
lists analogs with varied aryl groups on the pyridinyl-amino moiety:
- Cyclohexylmethyl : Increases hydrophobicity but reduces aromatic π-π interactions.
- 3,4-Dichlorophenylmethyl : Enhances electron-withdrawing effects compared to methoxy groups .
Target Compound vs. (25H-NBOH)
25H-NBOH (C₁₇H₂₁NO₃) shares a phenolic core and methoxy-substituted phenyl group but differs in:
Spectroscopic Comparisons
provides NMR data for imine derivatives, highlighting substituent-dependent shifts:
| Compound () | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Compound 9 | Phenolic OH: 9.85; Methoxy: 3.85–3.91 | C=O: 160.2; Methoxy: 56.1–56.3 |
| Compound 12 | Bromine-induced deshielding: H-2 at 7.98 | C-Br: 112.4 |
The target compound’s pyridine protons are expected near δ 8.3–8.6 (pyridinyl-H), while methoxy groups would resonate at δ 3.8–3.7. Phenolic OH (δ ~9.8) and aromatic protons (δ 6.7–7.1) align with analogs .
Physicochemical Properties
The pyridine core and methoxy groups in the target compound likely enhance solubility in polar aprotic solvents (e.g., DMF) compared to purely aromatic analogs .
Biological Activity
Phenol derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- is particularly notable for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 258.31 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
The compound features a phenolic structure with an amino group and a pyridine ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The amino group can form hydrogen bonds with target enzymes, potentially inhibiting their activity.
- Antioxidant Properties : The phenolic structure may contribute to scavenging free radicals, thereby reducing oxidative stress in cells.
- Modulation of Signaling Pathways : Interaction with cellular receptors can influence signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Research has shown that phenolic compounds often exhibit anticancer properties. In vitro studies have demonstrated that derivatives similar to Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 12.5 | |
| MCF-7 (breast cancer) | 8.0 | |
| HeLa (cervical cancer) | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties. Studies indicate that this specific phenolic derivative exhibits activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The antimicrobial activity is likely due to the disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
-
Case Study on Cancer Cell Lines
- A study investigated the effects of various phenolic compounds on A431 cells. The results indicated that Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- significantly reduced cell viability and induced apoptosis through caspase activation pathways.
-
Case Study on Antimicrobial Efficacy
- Another study focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
